molecular formula C13H18N2O2 B1211147 N-(5-Pyrrolidinopent-3-ynyl)succinimide CAS No. 29573-76-0

N-(5-Pyrrolidinopent-3-ynyl)succinimide

Cat. No.: B1211147
CAS No.: 29573-76-0
M. Wt: 234.29 g/mol
InChI Key: NXAFJDDDPHVQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Pyrrolidinopent-3-ynyl)succinimide, also known as BL 14, is a chemical compound with the CAS Registry Number 29573-76-0 and a molecular formula of C13H18N2O2 . This compound has been utilized as a model substrate in scientific research to investigate the metabolic pathways of acetylenic amines, particularly in in vitro studies using rat liver preparations . Research has demonstrated that BL 14 undergoes several cytochrome P-450 dependent oxidative metabolic reactions. These include succinimide hydroxylation (forming Metabolite A), pyrrolidine lactam formation (Metabolite B), and a distinctive propynylic hydroxylation alpha to the acetylenic group (Metabolite C) . The formation of an N-oxide (Metabolite E) has also been characterized, and its chemical decomposition products have been studied using gas chromatographic mass spectrometric analysis . The kinetics and conditions for these metabolic pathways, such as the differential effects of phenobarbital pretreatment, have been detailed in metabolic studies, providing insight into the enzymology of xenobiotic oxidation . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29573-76-0

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-(5-pyrrolidin-1-ylpent-3-ynyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H18N2O2/c16-12-6-7-13(17)15(12)11-3-1-2-8-14-9-4-5-10-14/h3-11H2

InChI Key

NXAFJDDDPHVQDC-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC#CCCN2C(=O)CCC2=O

Canonical SMILES

C1CCN(C1)CC#CCCN2C(=O)CCC2=O

Other CAS No.

29573-76-0

Synonyms

BL 14
BL 14, citrate salt
BL 14, citrate salt (1:1)
BL-14
N-(5-pyrrolidinopent-3-ynyl)succinimide

Origin of Product

United States

Advanced Synthetic Strategies for N 5 Pyrrolidinopent 3 Ynyl Succinimide and Its Analogues

Methodologies for the Construction of the N-Substituted Succinimide (B58015) Scaffold

The succinimide ring system is a fundamental structural motif, and its N-substituted derivatives are of particular interest. The construction of this scaffold can be achieved through various synthetic routes, ranging from conventional methods to more contemporary and green alternatives.

Conventional Synthetic Approaches for Succinimides

The most traditional and widely employed method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine. mdpi.com This two-step process typically begins with the acylation of the amine by succinic anhydride to form an intermediate succinamic acid. Subsequent cyclodehydration of this intermediate, often facilitated by heating or the use of dehydrating agents, yields the desired N-substituted succinimide. mdpi.combeilstein-archives.org

Common dehydrating agents used in this cyclization step include acetic anhydride, acetyl chloride, and thionyl chloride. ijcps.org The choice of reagents and reaction conditions can often be harsh, requiring high temperatures and the use of potentially hazardous chemicals, which has prompted the development of milder and more environmentally friendly alternatives. ijcps.org

Table 1: Conventional Reagents for Succinimide Synthesis

StepReagentsConditions
Amide FormationSuccinic Anhydride, Primary AmineMild conditions, various solvents (e.g., diethyl ether, toluene) mdpi.com
CyclodehydrationAcetic Anhydride/Sodium Acetate, Acetyl Chloride, Thionyl ChlorideHigh temperatures, often reflux ijcps.org

Contemporary and Green Chemistry Modifications in Succinimide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. For the synthesis of N-substituted succinimides, several green chemistry approaches have been reported.

One notable advancement is the use of water as a solvent. tandfonline.comresearchgate.net Performing the reaction between succinic acid and a primary amine in hot water (at 100 °C) has been shown to produce N-substituted succinimides in high yields without the need for a catalyst or organic solvents. tandfonline.comresearchgate.net This method is not only environmentally friendly but also operationally simple. tandfonline.com

Another green approach involves the use of solid-supported catalysts or microwave irradiation to accelerate the reaction and improve yields while minimizing waste. For instance, the use of zinc in acetic acid provides an efficient one-pot synthesis of N-substituted succinimides from succinic anhydride and amines under mild conditions. ijcps.org Similarly, Lewis acids like TaCl₅-silica gel under microwave irradiation have been used for the solvent-free preparation of imides from their corresponding anhydrides. organic-chemistry.org

Table 2: Green Chemistry Approaches to Succinimide Synthesis

MethodKey FeaturesAdvantages
Hot Water SynthesisCatalyst-free, solvent-free (uses water) tandfonline.comresearchgate.netEnvironmentally friendly, simple, high yields tandfonline.com
Zinc in Acetic AcidOne-pot synthesis, mild conditions ijcps.orgEfficient, readily available reagents ijcps.org
Microwave-Assisted SynthesisSolvent-free, rapid reaction timesReduced energy consumption, faster synthesis

Specific Chemical Synthesis of N-(5-Pyrrolidinopent-3-ynyl)succinimide

The synthesis of the target molecule, this compound, requires a multi-step approach to construct the key structural features: the N-substituted succinimide, the pyrrolidine (B122466) ring, and the pentynyl spacer.

Multistep Reaction Sequences and Optimization (e.g., Mannich reaction variations)

A plausible synthetic route to this compound would likely involve the synthesis of the key intermediate, 5-pyrrolidinopent-3-yn-1-amine, followed by its reaction with succinic anhydride. The synthesis of this alkynyl-amine can be efficiently achieved through a variation of the Mannich reaction.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.com In the context of synthesizing propargylamines (amines containing a C≡C triple bond), a terminal alkyne acts as the active hydrogen compound. researchgate.net

A potential synthetic sequence is outlined below:

Synthesis of the Alkynyl Amine Intermediate: A copper-catalyzed Mannich reaction between a suitable terminal alkyne, formaldehyde, and pyrrolidine would yield the desired 5-pyrrolidinopent-3-yn-1-ol. Subsequent conversion of the terminal alcohol to an amine, for example, via a Mitsunobu reaction or by conversion to an alkyl halide followed by nucleophilic substitution with an amine equivalent (like phthalimide followed by hydrolysis), would provide 5-pyrrolidinopent-3-yn-1-amine.

Formation of the Succinimide Ring: The synthesized 5-pyrrolidinopent-3-yn-1-amine can then be reacted with succinic anhydride. As described in section 2.1.1, this reaction would first form the corresponding succinamic acid, which upon heating or treatment with a dehydrating agent, would cyclize to afford the final product, this compound.

Stereochemical Considerations in Synthesis

The target molecule, this compound, does not possess any chiral centers in its core structure. However, if substituted analogues were to be synthesized, stereochemical control could become a critical aspect.

For instance, if a chiral center were introduced on the pyrrolidine ring or the pentynyl chain, stereoselective synthetic methods would be necessary. The asymmetric Mannich reaction, for example, can be employed to produce chiral propargylamines with high enantioselectivity by using chiral catalysts. organic-chemistry.org Similarly, stereodivergent synthesis of chiral succinimides can be achieved through methods like Rh-catalyzed asymmetric transfer hydrogenation of maleimide derivatives, allowing for the controlled formation of different stereoisomers. nih.gov While not directly applicable to the parent compound, these methodologies would be crucial for the synthesis of stereochemically defined analogues.

Preparation of Isotopically Labeled this compound for Research Applications

Isotopically labeled compounds are invaluable tools in various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry. The synthesis of an isotopically labeled version of this compound would require the introduction of a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), at a specific position in the molecule.

A strategic approach to labeling would be to incorporate the isotope in a part of the molecule that is metabolically stable and easy to introduce synthetically. For example, ¹³C or ¹⁵N could be incorporated into the succinimide ring. This could be achieved by using isotopically labeled succinic acid or succinic anhydride in the final step of the synthesis.

Alternatively, the pyrrolidine ring could be labeled. For instance, a ¹⁵N-labeled pyrrolidine could be used as the starting material in the Mannich reaction. The synthesis of isotopically labeled starting materials is often the most challenging part of the process and may require custom synthesis.

For example, to prepare a [¹³C₄]-labeled succinimide ring, one could start with commercially available [¹³C₄]-succinic acid. The reaction of this labeled precursor with the synthesized 5-pyrrolidinopent-3-yn-1-amine would directly lead to the desired isotopically labeled final product. The choice of labeling position would ultimately depend on the specific research application for which the labeled compound is intended.

Deuterium (B1214612) Labeling Strategies

Deuterium labeling is a powerful tool for investigating the metabolic fate and mechanism of action of bioactive molecules by taking advantage of the kinetic isotope effect. chem-station.com Strategic incorporation of deuterium into the this compound scaffold can be achieved at several key positions.

Labeling of the Alkyne Moiety: The terminal hydrogen of an alkyne is acidic and can be exchanged for deuterium. Base-catalyzed exchange using deuterium oxide (D₂O) with catalysts like sodium hydroxide or N,N,N,N-tetramethylguanidine is a viable method for alkynes stable to strong bases. nih.govnih.gov For more sensitive substrates, a silver-catalyzed procedure offers a milder alternative. nih.gov This would yield N-(5-Pyrrolidinopent-3-yn-1-d-yl)succinimide, which is useful for studying reactions involving the alkynyl proton.

Labeling of the Pyrrolidine Ring: Deuterium can be introduced into the α-positions of the pyrrolidine ring. One established method involves the reductive condensation of a suitable precursor with sodium borodeuteride (NaBD₄). organic-chemistry.org This approach can provide N-([5-d₂]-Pyrrolidinopent-3-ynyl)succinimide, allowing for the investigation of metabolic transformations occurring on the pyrrolidine ring.

These labeling strategies are essential for quantitative mass spectrometry and for elucidating metabolic pathways, as the replacement of hydrogen with deuterium can significantly alter the rate of enzymatic metabolism. acs.org

Other Isotopic Incorporations (e.g., for mass spectrometry investigations)

For quantitative mass spectrometry, stable isotope labeling with heavier atoms such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is the gold standard. nih.govnih.gov These isotopes create a mass shift between the analyte and an internal standard, enabling precise quantification. wikipedia.org

The synthesis of isotopically labeled this compound can be accomplished by incorporating labeled building blocks. For instance, reacting 5-(pyrrolidin-1-yl)pent-3-yn-1-amine with commercially available [¹³C₄]succinic anhydride would produce N-(5-Pyrrolidinopent-3-ynyl)[¹³C₄]succinimide. This approach places the label in a metabolically stable part of the molecule, ensuring that the labeled standard and the analyte co-elute and have similar ionization efficiencies, which are key properties for an ideal internal standard. nih.gov Similarly, starting the synthesis with [¹⁵N]pyrrolidine would incorporate the label into the heterocyclic ring.

Design and Synthesis of this compound Analogues and Derivatives

The systematic modification of the this compound structure is essential for developing a comprehensive structure-activity relationship (SAR). researchgate.net This involves altering the three primary components of the molecule: the pyrrolidine moiety, the pent-3-ynyl linker, and the succinimide ring.

The pyrrolidine ring is a common scaffold in biologically active compounds, and its substitution pattern can significantly influence binding affinity and selectivity. nih.govnih.gov Modifications can be introduced to explore the effects of stereochemistry, steric bulk, and electronics. For example, using optically pure substituted pyrrolidines, such as (R)- or (S)-3-hydroxypyrrolidine, as starting materials allows for the investigation of chiral interactions. The introduction of fluorine atoms can alter the basicity of the pyrrolidine nitrogen and impact metabolic stability. nih.gov

Modification TypeRationaleExample Precursor
Stereochemical VariationProbe chiral recognition(R)- or (S)-2-Methylpyrrolidine
Polarity AlterationIntroduce hydrogen bonding3-Hydroxypyrrolidine
Electronic ModificationAlter pKa and lipophilicity3,3-Difluoropyrrolidine

The pent-3-ynyl linker dictates the spatial relationship between the pyrrolidine and succinimide rings. Its length, rigidity, and composition are critical parameters for optimization. chemscene.com Analogues can be synthesized with linkers of varying lengths (e.g., butynyl or hexynyl) to determine the optimal distance for biological activity. The rigid alkyne can also be replaced with more flexible linkers, such as an alkene or a saturated alkyl chain, to assess the importance of conformational restriction. The synthesis of such analogues would involve coupling the pyrrolidine moiety to different halo-alkynes, -alkenes, or -alkanes, followed by amination and reaction with succinic anhydride. genelink.com

Linker ModificationRationaleSynthetic Approach
Varying LengthOptimize distance between terminal groupsUtilize 4-bromobut-2-yne or 6-bromohex-3-yne
Altering RigidityInvestigate conformational flexibilityReduce alkyne to alkene or alkane
Isomeric LinkersProbe spatial arrangementSynthesize pent-2-ynyl or pent-4-ynyl analogues

The succinimide ring can also be modified to probe interactions with its binding partner. The stability and reactivity of this ring can be influenced by adjacent functional groups. nih.govresearchgate.netnih.govacs.org Introducing substituents on the succinimide ring itself can be achieved by using substituted succinic anhydrides in the final synthetic step. For example, reacting 5-(pyrrolidin-1-yl)pent-3-yn-1-amine with 2-methylsuccinic anhydride or 2,3-dimethylsuccinic anhydride would yield analogues with altered steric and electronic properties. These modifications can impact the stability of the succinimide ring towards hydrolysis and influence binding affinity. acs.org

Substitution PositionRationaleExample Reagent
2-positionIntroduce steric bulk/chirality2-Methylsuccinic anhydride
2,3-positionsAlter ring conformation2,3-Dimethylsuccinic anhydride
Phenyl substitutionExplore aromatic interactions2-Phenylsuccinic anhydride

Investigative Metabolism and Biotransformation Pathways of N 5 Pyrrolidinopent 3 Ynyl Succinimide

In Vitro Metabolic Systems and Models for Studying N-(5-Pyrrolidinopent-3-ynyl)succinimide

In vitro models are essential for elucidating the metabolic pathways of chemical compounds by providing a controlled environment that can mimic physiological conditions. The investigation of this compound metabolism has primarily utilized isolated tissue preparations and their subcellular fractions.

Isolated Tissue Preparations (e.g., Rat Liver Preparations)

Rat liver preparations have been instrumental in identifying the primary metabolites of this compound. nih.gov Studies using these preparations have shown that the compound undergoes extensive oxidative metabolism. The liver, being the principal site of drug metabolism, contains a rich milieu of enzymes capable of biotransformation.

In these in vitro systems, four major non-acidic primary metabolites have been identified and quantified through methods like gas chromatography (g.l.c.) and mass spectrometry. nih.govtandfonline.com The formation of these metabolites was found to be dependent on NADPH, indicating the involvement of reductase enzymes that transfer electrons to cytochrome P-450. nih.govtandfonline.com Further characterization using inhibitors such as carbon monoxide (CO) and SKF 525-A confirmed the participation of cytochrome P-450 enzymes in the formation of all identified metabolites. nih.govtandfonline.com

Interestingly, the metabolic profile can be altered by pretreating the animals with enzyme inducers. Pretreatment with phenobarbital (B1680315) was shown to significantly enhance one specific metabolic pathway, propynylic hydroxylation, while having minimal to no effect on other pathways. nih.govtandfonline.com The pH of the incubation medium also influences the rate of formation for different metabolites. nih.govtandfonline.com

Subcellular Fractions (e.g., Microsomes)

To pinpoint the specific cellular machinery responsible for metabolism, subcellular fractions are employed. bioivt.com For this compound, studies have confirmed that all its primary metabolites are formed by microsomal enzyme systems. nih.govtandfonline.com Microsomes are vesicles derived from the endoplasmic reticulum, which contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. bioivt.com

The metabolic reactions observed in rat liver preparations were localized to the microsomal fraction and were shown to be NADPH-dependent. nih.govtandfonline.com This dependence is a hallmark of CYP-mediated reactions, where NADPH provides the necessary reducing equivalents. The use of liver microsomes allows for a more detailed investigation of the kinetics and mechanisms of individual metabolic reactions without the interference of other cellular components. bioivt.comnih.gov

Characterization of Oxidative Biotransformation Reactions

Oxidation is a primary route of metabolism for this compound, leading to the formation of several key metabolites. These reactions primarily involve hydroxylation at different positions on the molecule and oxidation of the nitrogen atom in the pyrrolidine (B122466) ring.

α-Acetylenic Oxidation Pathways

A significant metabolic pathway for this compound is oxidation at the carbon atom alpha to the acetylenic group, also referred to as propynylic hydroxylation. nih.govtandfonline.com This reaction leads to the formation of N-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimide (Metabolite C). nih.govnih.gov

The identity of this metabolite was unequivocally confirmed through mass spectral analysis of metabolites from both deuterium-labelled and non-labelled parent compounds. nih.gov This pathway is particularly sensitive to enzymatic induction; its rate is substantially increased in liver preparations from rats pre-treated with phenobarbital. nih.govnih.gov Kinetic studies revealed that this hydroxylation pathway has a Michaelis constant (Km) of 1.7 x 10⁻³ M. nih.govtandfonline.com

N-Oxidation Pathways

Another identified biotransformation route is the oxidation of the nitrogen atom within the pyrrolidine ring. nih.govtandfonline.com This pathway results in the formation of this compound N-oxide (Metabolite E). nih.govtandfonline.com The presence of this N-oxide in metabolic incubation extracts has been confirmed by gas chromatographic-mass spectrometric analysis. nih.gov

The formation of N-oxides is a common metabolic pathway for tertiary amines and is consistent with mechanisms observed for other xenobiotics. nih.govtandfonline.com During gas chromatographic analysis, the N-oxide derivative was found to decompose into several products, which were identified using deuterium (B1214612) substitution. nih.gov

Other Identified Oxidative Metabolic Pathways

In addition to the aforementioned pathways, two other oxidative reactions have been characterized. The first is hydroxylation on the succinimide (B58015) ring, which produces α-hydroxy-N-(5-pyrrolidinopent-3-ynyl)succinimide (Metabolite A). nih.govtandfonline.com This succinimide hydroxylation is the most efficient of the studied pathways, exhibiting the lowest Km value of 3.7 x 10⁻⁵ M. nih.govtandfonline.com

The second pathway involves the formation of a lactam, N-(5-(2-oxopyrrolidino)-pent-3-ynyl)succinimide (Metabolite B), through oxidation of the pyrrolidine ring. nih.govtandfonline.com The formation of both metabolites A and C represent two distinct enzymatic processes, as reflected by their different responses to phenobarbital induction, pH optima, and kinetic constants. nih.govtandfonline.com

Data Tables

Table 1: Identified Metabolites of this compound This interactive table summarizes the primary oxidative metabolites identified in in vitro studies.

Metabolite IdentifierChemical NameMetabolic Pathway
Metabolite Aα-hydroxy-N-(5-pyrrolidinopent-3-ynyl)succinimideSuccinimide Hydroxylation
Metabolite BN-(5-(2-oxopyrrolidino)-pent-3-ynyl)succinimideLactam Formation
Metabolite CN-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimideα-Acetylenic Oxidation
Metabolite EThis compound N-oxideN-Oxidation

Table 2: Kinetic Parameters of this compound Metabolic Pathways This interactive table presents the Michaelis-Menten constants (Km) for the formation of key metabolites.

Metabolic PathwayMetabolite FormedKm Value (M)
Succinimide HydroxylationMetabolite A3.7 x 10⁻⁵
α-Acetylenic OxidationMetabolite C1.7 x 10⁻³

Compound Names Mentioned in this Article

this compound

α-hydroxy-N-(5-pyrrolidinopent-3-ynyl)succinimide

N-(5-(2-oxopyrrolidino)-pent-3-ynyl)succinimide

N-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimide

this compound N-oxide

Phenobarbital

SKF 525-A

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)

Carbon monoxide (CO)

Identification and Structural Elucidation of this compound Metabolites

In vitro studies with rat liver preparations have led to the identification and quantification of four primary, non-acidic metabolites of this compound. rsc.org These metabolites are the result of oxidative reactions and have been characterized using techniques such as gas-liquid chromatography (g.l.c.) and mass spectrometry. rsc.org

N-(5-Pyrrolidino-2-hydroxypent-3-ynyl)succinimide as a Major Metabolite

One of the principal metabolites identified is N-(5-Pyrrolidino-2-hydroxypent-3-ynyl)succinimide. rsc.orgnih.gov Its formation is a result of propynylic hydroxylation, an oxidative reaction occurring at the carbon atom alpha to the acetylenic group in the parent molecule. rsc.org The structure of this metabolite was confirmed through mass spectral analysis of metabolites from both deuterium-labelled and non-labelled this compound. rsc.org The production of this metabolite is significantly increased in liver preparations from rats pre-treated with phenobarbital, indicating the involvement of an inducible enzyme system. rsc.orgnih.gov

This compound N'-Oxide and its Chemical Decomposition Products

The formation of this compound N'-Oxide is another key metabolic pathway. rsc.orgnih.gov This metabolite is a product of N-oxidation of the tertiary amine in the pyrrolidine ring. rsc.org In analytical studies, this N-oxide has been quantified following its reduction back to the parent amine, which suggests a degree of instability. rsc.org

Tertiary amine N-oxides are known to undergo thermal decomposition, most notably through the Cope elimination reaction. orgoreview.comorganic-chemistry.orgwikipedia.org This process involves an intramolecular syn-elimination to form an alkene and a hydroxylamine. organic-chemistry.orgwikipedia.org For this compound N'-Oxide, this decomposition pathway would theoretically lead to the formation of N-hydroxy-N-(pent-3-ynyl)succinimide and 1,4-butadiene, though specific studies on the decomposition of this particular N-oxide are not extensively documented. The stability and decomposition of cyclic N-oxides can be influenced by the ring size and the presence of other functional groups. orgoreview.com

Characterization of Further Metabolites

Beyond the two metabolites detailed above, two additional primary metabolites have been identified from in vitro studies. rsc.orgnih.gov These are:

α-hydroxy-N-(5-pyrrolidinopent-3-ynyl)succinimide: This metabolite is the result of hydroxylation on the succinimide ring. rsc.org

N-(5-(2-oxopyrrolidino)pent-3-ynyl)succinimide: The formation of this metabolite involves the oxidation of the pyrrolidine ring to a lactam. rsc.org

The identification of these compounds was achieved through gas-liquid chromatography and mass spectrometry. rsc.org Kinetic studies have revealed differences in the Michaelis constant (Km) for the formation of these metabolites, suggesting varying affinities of the metabolizing enzymes for the substrate leading to these different products. rsc.orgnih.gov

Enzymatic Regulation and Induction in the Metabolism of this compound

The biotransformation of this compound is predominantly mediated by oxidative enzyme systems located in the liver.

Role of Inducible Cytochrome P-450 Systems

The formation of all four primary metabolites of this compound is carried out by microsomal, NADPH-dependent enzyme systems. rsc.orgnih.gov The involvement of cytochrome P-450 (CYP) enzymes is strongly indicated by inhibition studies using carbon monoxide (CO) and SKF 525-A, both of which are known inhibitors of CYP activity. rsc.orgnih.gov

Furthermore, the inducibility of these CYP systems has been demonstrated. Pre-treatment of rats with phenobarbital, a known inducer of certain CYP isozymes, leads to a marked enhancement of propynylic hydroxylation, which forms N-(5-Pyrrolidino-2-hydroxypent-3-ynyl)succinimide. rsc.orgnih.gov In contrast, this pre-treatment has minimal to no effect on the other metabolic pathways, suggesting that different CYP isozymes are responsible for the various oxidative reactions. rsc.orgnih.gov Kinetic studies also support the role of different enzymes, with succinimide hydroxylation showing a much lower Km value (3.7 x 10⁻⁵ M) compared to propynylic hydroxylation (1.7 x 10⁻³ M), indicating a higher affinity of the enzyme responsible for the former reaction. rsc.org

Other Enzyme Systems Involved in Biotransformation

While cytochrome P-450 enzymes are clearly central to the metabolism of this compound, the involvement of other enzyme systems is also possible, particularly for the N-oxidation pathway. The formation of tertiary amine N-oxides can be catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs). nih.govnih.gov FMOs are another class of NADPH-dependent microsomal enzymes that specialize in the oxidation of nucleophilic heteroatoms, such as the nitrogen in the pyrrolidine ring of the subject compound. nih.govnih.gov Studies on other pyrrolizidine (B1209537) alkaloids have shown that N-oxidation can be catalyzed by FMOs, although the relative contribution of FMOs and CYPs can be species-dependent. nih.gov

Additionally, the pyrrolidine ring itself can be a substrate for other enzymes. Amine oxidases are a class of enzymes that catalyze the oxidative deamination of amines. ucl.ac.uk While direct evidence for the involvement of FMOs or amine oxidases in the metabolism of this compound is not yet established, their known roles in the biotransformation of structurally similar compounds suggest they may play a part.

Comparative Metabolic Studies with Structurally Related Chemical Entities

The metabolic fate of a xenobiotic is intricately linked to its chemical structure. By examining the biotransformation of structurally analogous compounds, it is possible to predict and understand the metabolic pathways of a novel chemical entity. This section explores the metabolism of this compound by drawing comparisons with the well-documented metabolic profiles of tremorine (B1213734) and its analogues, as well as the general principles governing the metabolism of the succinimide moiety.

This compound, also known as BL 14, shares key structural features with the tremorogenic agent tremorine, namely a pyrrolidine ring and a pentynyl group. nih.govnih.gov These similarities suggest that they may undergo analogous metabolic transformations. The metabolism of tremorine is well-characterized and primarily involves oxidation reactions.

Research on this compound in rat liver preparations has identified four primary, non-acidic metabolites resulting from oxidative processes. nih.govtandfonline.com These reactions are dependent on microsomal, NADPH-dependent enzyme systems, with evidence pointing to the involvement of cytochrome P-450 enzymes. nih.govtandfonline.com The identified metabolites are:

α-hydroxy-N-(5-pyrrolidinopent-3-ynyl)succinimide (Metabolite A)

N-(5-(2-oxopyrrolidino)-pent-3-ynyl)succinimide (Metabolite B)

N-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimide (Metabolite C)

this compound N-oxide (Metabolite E) nih.govtandfonline.com

The formation of these metabolites highlights several key oxidative pathways:

Pyrrolidine Ring Oxidation: The formation of N-(5-(2-oxopyrrolidino)-pent-3-ynyl)succinimide (Metabolite B) involves the oxidation of the pyrrolidine ring to a lactam. nih.gov This is a common metabolic pathway for pyrrolidine-containing compounds. nih.gov

N-Oxidation: The identification of an N-oxide metabolite (Metabolite E) indicates that the nitrogen atom of the pyrrolidine ring is a site for oxidation. nih.govtandfonline.com

Propynylic Hydroxylation: The generation of N-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimide (Metabolite C) is a result of hydroxylation at the carbon atom adjacent to the alkyne group. nih.govnih.gov This reaction is significantly enhanced by pretreatment with phenobarbital, a known inducer of cytochrome P-450 enzymes. nih.govnih.gov

Succinimide Ring Hydroxylation: The formation of α-hydroxy-N-(5-pyrrolidinopent-3-ynyl)succinimide (Metabolite A) demonstrates that the succinimide ring itself is also a target for metabolic modification. nih.govtandfonline.com

These metabolic pathways show parallels with the biotransformation of tremorine and its active metabolite, oxotremorine. The oxidative metabolism of the pyrrolidine ring and the carbon chain are key features in the deactivation and elimination of these compounds. The involvement of cytochrome P-450 in the metabolism of this compound is also consistent with the metabolism of many xenobiotics, including tremorine analogues. nih.govyoutube.com

Kinetic studies have revealed differences in the formation of the primary metabolites of this compound. Succinimide hydroxylation (Metabolite A) was found to be the most efficient pathway with a lower Michaelis constant (Km) compared to propynylic hydroxylation (Metabolite C), although the maximal reaction velocities (Vmax) were similar. nih.govtandfonline.com This suggests that under conditions of low substrate concentration, hydroxylation of the succinimide ring may be a preferred metabolic route.

Primary Metabolites of this compound in Rat Liver Preparations nih.govtandfonline.com
Metabolite IDMetabolite NameMetabolic Reaction
Aα-hydroxy-N-(5-pyrrolidinopent-3-ynyl)succinimideSuccinimide Hydroxylation
BN-(5-(2-oxopyrrolidino)-pent-3-ynyl)succinimidePyrrolidine Ring Oxidation (Lactam Formation)
CN-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimidePropynylic Hydroxylation
EThis compound N-oxideN-Oxidation

One of the primary metabolic pathways for the succinimide ring is hydrolysis. nih.govnih.gov This reaction involves the opening of the cyclic imide structure to form a dicarboxylic acid derivative. The stability of the succinimide ring towards hydrolysis can be affected by factors such as pH and the nature of the substituents on the ring. nih.govnih.gov In the context of antibody-drug conjugates (ADCs), the hydrolysis of the succinimide linker is often a desired outcome to ensure the stable attachment of the payload to the antibody. nih.govrsc.org However, the reverse reaction, ring-closing, can also occur. nih.gov

In addition to hydrolysis, the succinimide ring can undergo oxidative metabolism, as seen with this compound where hydroxylation of the ring occurs. nih.gov This oxidative transformation introduces a polar hydroxyl group, which can facilitate further conjugation reactions and subsequent excretion.

Advanced Analytical and Spectroscopic Methodologies for N 5 Pyrrolidinopent 3 Ynyl Succinimide Research

Mass Spectrometry Applications in Structural Characterization and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool in the analysis of N-(5-Pyrrolidinopent-3-ynyl)succinimide, enabling the determination of molecular weight and the elucidation of its chemical structure through fragmentation analysis.

Electron Impact Mass Spectrometry (EI-MS) is a widely used ionization technique where a sample is bombarded with high-energy electrons, typically 70 eV. miamioh.edu This energetic process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion. miamioh.edu The excess energy imparted to this ion leads to extensive and reproducible fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint. miamioh.eduresearchgate.net While often the molecular ion is not observed for complex molecules, the resulting fragment ions provide invaluable information for structural elucidation. miamioh.eduresearchgate.net For this compound, EI-MS would be expected to produce key fragment ions resulting from cleavages at the pyrrolidine (B122466) ring, the succinimide (B58015) ring, and along the pentynyl chain, allowing for confirmation of these structural motifs.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the potent separation capability of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying individual components within a complex mixture. nist.govresearchgate.net This technique has been successfully employed to identify and quantify four primary, non-acidic metabolites of this compound following its incubation with rat liver preparations. nih.gov The metabolites were formed through various microsomal, NADPH-dependent oxidative reactions. nih.gov

The identified metabolites include products of hydroxylation on the succinimide ring, hydroxylation on the propynyl (B12738560) chain, and oxidation of the pyrrolidine ring. nih.gov The use of GC-MS was critical in separating these structurally similar compounds before their identification by mass spectral analysis. nih.gov

Table 1: Primary Metabolites of this compound Identified by GC-MS nih.gov

Metabolite IDChemical NameMetabolic Reaction
A α-hydroxy-N-(5-pyrrolidinopent-3-ynyl)succinimideSuccinimide Hydroxylation
B N-(5-(2-oxopyrrolidino)-pent-3-ynyl)succinimidePyrrolidine Oxidation
C N-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimidePropynylic Hydroxylation
E This compound N-oxideN-Oxidation
Metabolite E was analyzed after its chemical reduction back to the parent amine.

Deuterium (B1214612) substitution, or stable isotope labeling, is a powerful strategy in mass spectrometry to trace the metabolic fate of a compound. nih.govnih.gov In this approach, one or more hydrogen atoms in the parent molecule, this compound, are replaced with deuterium atoms. Since deuterium has a higher mass than hydrogen, the labeled compound and its subsequent metabolites can be easily distinguished from their unlabeled, endogenous counterparts by the corresponding mass shift in the mass spectrometer. mdpi.com This method is crucial for unambiguously tracking metabolic pathways and can help in elucidating reaction mechanisms. nih.govresearchgate.net For instance, studying the metabolism of a deuterated version of this compound would confirm that the metabolites identified by GC-MS originate from the parent drug and are not interfering compounds from the biological matrix. nih.gov

High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS) are advanced techniques that provide a greater depth of structural information. utmb.edu HR-MS measures the mass-to-charge ratio of an ion with very high accuracy, which allows for the determination of its elemental formula, greatly constraining the number of possible structures for an unknown metabolite. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. utmb.eduuu.nl Typically, a precursor ion of interest (e.g., the molecular ion of a metabolite) is selected in the first stage, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. mdpi.com This process provides detailed information about the ion's structure and connectivity. For the metabolites of this compound, MS/MS analysis could be used to pinpoint the exact location of the oxidative modification by analyzing the fragmentation pattern and comparing it to that of the parent compound. utmb.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While mass spectrometry excels at providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete and unambiguous three-dimensional structure of a molecule in solution. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. nih.gov A ¹H NMR spectrum of an isolated metabolite yields critical data: the chemical shift indicates the electronic environment and potential functional groups near a proton, the signal integral corresponds to the number of equivalent protons, and the signal's multiplicity (splitting pattern) reveals the number of neighboring protons. nih.gov

Once the metabolites of this compound are isolated, ¹H NMR is the definitive technique for confirming their proposed structures. nih.govnih.gov For example, the formation of metabolite C, N-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimide, would be confirmed by the appearance of a new signal for the hydroxyl proton and characteristic shifts in the signals of the protons on the propynylic chain compared to the parent compound. nih.gov

Table 2: Expected ¹H NMR Spectral Changes for Metabolite Characterization

MetaboliteKey Structural ChangeExpected ¹H NMR Observation
A Hydroxyl group on succinimide ringDisappearance of a proton signal from the succinimide CH₂ group and appearance of a downfield-shifted CH signal.
B Carbonyl group on pyrrolidine ringSignificant downfield shifts for protons adjacent to the new carbonyl group, indicating a change from an amine to a lactam environment.
C Hydroxyl group on propynylic chainAppearance of a new signal for the hydroxyl proton and shifts in the signals for the CH₂ groups in the pentynyl chain.
E N-oxide on pyrrolidine nitrogenDownfield shifts for protons on the carbons attached to the nitrogen atom due to the deshielding effect of the N-oxide group.

Carbon-13 NMR (¹³C NMR) and Two-Dimensional NMR Techniques

Carbon-13 NMR (¹³C NMR) and two-dimensional (2D) NMR techniques are powerful tools for the structural elucidation of this compound, providing detailed information about the carbon framework and the connectivity of atoms within the molecule.

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for this compound is not extensively reported in the available literature, the expected chemical shifts can be predicted based on the analysis of its constituent moieties: the succinimide ring, the pyrrolidine ring, and the pentynyl chain.

The succinimide ring is characterized by two carbonyl carbons which are expected to resonate at the downfield end of the spectrum, typically in the range of 175-180 ppm, due to the deshielding effect of the double-bonded oxygen atoms. The methylene (B1212753) carbons of the succinimide ring would appear further upfield. The pyrrolidine ring exhibits signals for its methylene carbons, with the carbons adjacent to the nitrogen atom being more deshielded than the others. The alkynyl carbons of the pentynyl chain will have characteristic chemical shifts in the range of 80-90 ppm. The methylene carbons of the pentynyl chain and the pyrrolidine ring will have distinct signals based on their chemical environment.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
Succinimide C=O175-180
Succinimide CH₂~30
Alkyne C≡C80-90
Pyrrolidine N-CH₂50-60
Pyrrolidine CH₂20-30
Pentynyl CH₂-N (Succinimide)35-45
Pentynyl CH₂-N (Pyrrolidine)45-55

Two-Dimensional NMR Techniques

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals of this compound. sdsu.edunih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the molecule. For instance, it would show correlations between the protons of the methylene groups within the succinimide and pyrrolidine rings, as well as along the pentynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the carbon signals based on the known proton assignments. For example, the proton signals of the methylene groups in the succinimide ring would correlate with their corresponding carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the different structural fragments of the molecule. For instance, HMBC would show correlations between the protons of the methylene group attached to the succinimide nitrogen and the carbonyl carbons of the succinimide ring, confirming the point of attachment. nih.govyoutube.com It would also be instrumental in confirming the connectivity of the pentynyl chain to both the succinimide and pyrrolidine rings.

Through the combined use of ¹³C NMR and 2D NMR techniques, a complete and unambiguous assignment of all carbon and proton signals of this compound can be achieved, providing a detailed picture of its molecular structure.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites from complex mixtures. Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas-Liquid Chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), has been successfully utilized in the study of this compound.

A notable application of GLC is in the identification and quantification of the metabolites of this compound. In a study by Lindeke et al. (1981), four non-acidic primary metabolites were identified and quantified using GLC and mass spectrometry. nih.gov The identified metabolites were α-hydroxy-N-(5-pyrrolidinopent-3-ynyl)succinimide, N-(5-(2-oxopyrrolidino)-pent-3-ynyl)succinimide, N-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimide, and this compound N-oxide. nih.gov

For the analysis of tertiary amines like this compound by GLC-FID, specific capillary columns designed for volatile amines are often employed. nih.govresearchgate.net These columns are typically coated with a base-deactivated stationary phase to prevent peak tailing and ensure good peak shape. researchgate.net The operating conditions, such as injector temperature, oven temperature program, and detector temperature, are optimized to achieve efficient separation and sensitive detection. The use of a flame ionization detector is common for the analysis of organic compounds containing carbon-hydrogen bonds. chromatographyonline.comufl.educhromatographyonline.com

Typical GLC-FID Parameters for Tertiary Amine Analysis

ParameterTypical Value/Condition
Column Capillary column for volatile amines (e.g., Agilent J&W CP-Volamine)
Carrier Gas Helium or Hydrogen
Injector Temperature 250-300 °C
Oven Program Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250-320 °C

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of pharmaceutical compounds, including tertiary amines and N-substituted succinimides. While specific HPLC methods for this compound are not extensively documented, suitable methods can be developed based on the analysis of structurally related compounds.

For the separation of tertiary amines, reversed-phase HPLC is a common approach. sielc.com However, due to the basic nature of the pyrrolidine nitrogen, peak tailing can be an issue on standard C18 columns. To overcome this, several strategies can be employed:

Use of End-Capped Columns: Modern, highly end-capped C18 or C8 columns minimize the interaction of basic analytes with residual silanol (B1196071) groups on the silica (B1680970) surface, leading to improved peak shape.

Mobile Phase Additives: The addition of a small amount of a competing amine, such as triethylamine, or an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to saturate the active sites on the stationary phase and improve peak symmetry. sielc.comresearchgate.net

Mixed-Mode Chromatography: Columns with mixed-mode stationary phases, combining reversed-phase and ion-exchange characteristics, can provide excellent retention and separation of basic compounds like tertiary amines. sielc.com

Detection in HPLC is typically achieved using a UV detector, as the succinimide chromophore absorbs in the low UV region. For more selective and sensitive detection, especially in complex matrices like biological samples, a mass spectrometer (LC-MS) can be used. nih.gov

Structure Activity Relationship Sar and Molecular Interaction Studies of N 5 Pyrrolidinopent 3 Ynyl Succinimide

Elucidation of Molecular Mechanisms of Action in Biological Systems (In Vitro Focus)

The in vitro evaluation of N-(5-Pyrrolidinopent-3-ynyl)succinimide provides foundational knowledge regarding its interaction with biological systems, particularly concerning its metabolic pathways and potential as a central anticholinergic agent.

Exploration of Central Anticholinergic Properties in Model Systems

While direct in vitro studies comprehensively detailing the central anticholinergic properties of this compound are not extensively documented in publicly available literature, its structural components are common in known anticholinergic agents. nih.gov The pyrrolidine (B122466) ring, for instance, is a key feature in many compounds with anticholinergic activity. taylorandfrancis.comwikipedia.org Anticholinergic compounds function by competitively inhibiting the neurotransmitter acetylcholine (B1216132) at muscarinic receptors in the central and peripheral nervous systems. nih.govnih.gov

Metabolic studies in rat liver preparations have identified that this compound (referred to as BL 14 in the study) is metabolized by microsomal, NADPH-dependent enzyme systems. nih.gov The involvement of cytochrome P-450 enzymes is indicated by the response to inhibitors like CO and SKF 525A. nih.gov Four primary non-acidic metabolites have been identified:

α-hydroxy-N-(5-Pyrrolidinopent-3-ynyl)succinimide

N-(5-(2-oxopyrrolidino)-pent-3-ynyl)succinimide

N-(2-hydroxy-5-pyrrolidinopent-3-ynyl)succinimide

this compound N-oxide nih.gov

The formation of these metabolites occurs through different oxidative reactions, with succinimide (B58015) hydroxylation showing high efficiency with a low Michaelis constant (Km) of 3.7 x 10⁻⁵ M. nih.gov In contrast, propynylic hydroxylation is less efficient, with a Km of 1.7 x 10⁻³ M. nih.gov

Table 1: Kinetic Parameters of this compound Metabolite Formation

Metabolite FormationMichaelis Constant (Km)
Succinimide Hydroxylation3.7 x 10⁻⁵ M
Propynylic Hydroxylation1.7 x 10⁻³ M

This table is based on data from in vitro studies on rat liver preparations.

Structure-Activity Relationships within this compound and its Analogues

The biological activity of this compound is a composite of the contributions from its three main structural components: the pyrrolidine ring, the acetylenic linker, and the succinimide moiety.

Influence of Pyrrolidine Ring Substituents on Molecular Interactions

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a core structure in numerous biologically active compounds, including many with anticholinergic properties. wikipedia.orgnih.gov Its non-planar, puckered conformation allows it to explore three-dimensional space, which can be crucial for optimal interaction with receptor binding pockets. nih.gov The nitrogen atom within the pyrrolidine ring is basic and is typically protonated at physiological pH, forming a cationic head that is a key pharmacophoric feature for binding to the anionic site of muscarinic receptors. wikipedia.org

Substituents on the pyrrolidine ring can significantly impact the compound's pharmacological profile. For example, the position and nature of substituents can alter the stereochemistry and lipophilicity of the molecule, thereby influencing its binding affinity, selectivity, and ability to cross the blood-brain barrier. taylorandfrancis.comnih.gov In many anticholinergic agents, the pyrrolidine ring serves as the amino alcohol portion of an ester, and its structural rigidity and substitution pattern are critical for potency. nih.gov

Role of the Acetylenic Linker in Biological Recognition

The acetylenic, or triple bond, linker in this compound introduces rigidity and a specific linear geometry to the molecule. This structural constraint can be important for orienting the pyrrolidine and succinimide moieties in a precise manner for optimal interaction with a receptor. In the context of muscarinic antagonists, an alkynyl group can influence the duration of action. nih.gov

Furthermore, the acetylenic group is a site of metabolism. In vitro studies have shown that this compound undergoes oxidation at the carbon atom alpha to the acetylenic group, a process catalyzed by an inducible cytochrome P-450 system. nih.gov This metabolic susceptibility highlights the role of the linker not only in receptor recognition but also in the pharmacokinetic profile of the compound.

Theoretical and Computational Approaches in N 5 Pyrrolidinopent 3 Ynyl Succinimide Research

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of N-(5-Pyrrolidinopent-3-ynyl)succinimide. The flexibility of the pentynyl chain and the non-planar nature of the pyrrolidine (B122466) ring mean that this molecule can adopt a variety of three-dimensional shapes, or conformers. researchgate.net Understanding these preferred conformations is crucial as they dictate how the molecule interacts with biological targets.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the dynamic behavior of this compound in a simulated environment, such as in a solvent or near a biological receptor. Key insights that can be gained from these simulations include:

Identification of low-energy conformers: By simulating the molecule's movements, researchers can identify the most stable, low-energy conformations that are most likely to be present under physiological conditions.

Analysis of intramolecular interactions: These simulations can reveal important non-covalent interactions within the molecule, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations.

Solvent effects: The behavior and preferred conformation of the molecule can be studied in different solvent environments to mimic physiological conditions.

The pyrrolidine ring itself can adopt various puckered conformations, often described as envelope or twist forms, which influences the orientation of its substituents. researchgate.net MD simulations can quantify the energetic barriers between these puckered states and determine the most probable conformations.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ of chain)Relative Energy (kcal/mol)Predicted Population (%)
1 (Extended)178.5°0.0065
2 (Bent)-65.2°1.2525
3 (Folded)88.9°2.5010

Note: This data is illustrative and represents the type of information that would be generated from molecular dynamics simulations.

Quantum Chemical Calculations for Reaction Pathway Analysis and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of this compound. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to study various aspects of the molecule's chemical behavior. nih.govnih.gov

Reaction Pathway Analysis: Quantum chemistry can be used to model chemical reactions involving this compound. For instance, the synthesis of this molecule or its metabolism can be investigated by calculating the energy of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a theoretical basis for reaction mechanisms. nih.gov

Electronic Structure Analysis: The electronic properties of a molecule are fundamental to its reactivity and interactions. Quantum chemical calculations can determine:

Molecular Orbitals: The distribution and energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons.

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction.

Partial Atomic Charges: These calculations can assign partial charges to each atom, offering insights into polar bonds and potential sites for hydrogen bonding.

Table 2: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D

Note: This data is illustrative and represents typical outputs from quantum chemical calculations.

In Silico Screening and Design of Novel Succinimide (B58015) Scaffolds for Specific Molecular Targets

The succinimide scaffold is a common feature in many biologically active compounds. mdpi.comnih.gov In silico screening techniques, such as molecular docking, can be used to virtually screen libraries of compounds containing the this compound scaffold against specific biological targets, like enzymes or receptors. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This allows researchers to:

Identify potential biological targets: By docking the molecule against a panel of known protein structures, potential biological targets can be identified.

Predict binding affinity: The docking score provides an estimate of the binding affinity, helping to prioritize compounds for experimental testing.

Visualize binding interactions: The docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

Furthermore, the structure of this compound can serve as a starting point for the design of novel analogs with improved properties. By modifying different parts of the molecule in silico, such as the pyrrolidine ring, the succinimide moiety, or the linker, and then docking these new structures, researchers can rationally design compounds with enhanced potency and selectivity. nih.gov

Cheminformatics and Data Mining for Structure-Property Correlation

Cheminformatics and data mining techniques are employed to analyze large datasets of chemical information and establish relationships between a molecule's structure and its physicochemical or biological properties. nih.gov For a class of compounds like those related to this compound, these methods can be used to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as:

Aqueous solubility

Lipophilicity (logP)

Permeability

Biological activity

By analyzing a series of related succinimide derivatives, a QSAR model could identify which structural features are most important for a particular biological effect. nih.gov For example, it might be found that the presence of the pyrrolidine ring enhances solubility, while the length of the alkynyl chain modulates binding affinity.

Future Avenues and Grand Challenges in N 5 Pyrrolidinopent 3 Ynyl Succinimide Chemical Research

Unraveling Undiscovered Metabolic Pathways and Unknown Metabolites

A significant frontier in the study of N-(5-Pyrrolidinopent-3-ynyl)succinimide is the elucidation of its metabolic fate within biological systems. Currently, there is a lack of specific research into how this compound is processed and broken down. Future research should focus on identifying the enzymatic and non-enzymatic pathways that modify the molecule, leading to the formation of various metabolites.

Key research questions would involve investigating the stability of the succinimide (B58015) ring, which is known to be susceptible to hydrolysis under certain conditions. acs.orgresearchgate.net The pyrrolidine (B122466) and alkynyl groups also present potential sites for metabolic modification, such as oxidation, reduction, or conjugation. Understanding these transformations is crucial, as the resulting metabolites could possess their own distinct biological activities or toxicities. The biosynthesis of natural products containing alkyne groups has been studied, and the enzymes involved in these pathways could provide clues to how this compound is metabolized. nih.gov

Development of Advanced Bioanalytical Techniques for High-Throughput Screening

To explore the potential biological activities of this compound and its future analogues, the development of robust high-throughput screening (HTS) assays is essential. nih.goventhought.com These techniques would enable the rapid evaluation of large compound libraries against various biological targets.

Advanced bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) would be fundamental for quantitative analysis in complex biological matrices. youtube.com For screening campaigns, a variety of assay technologies can be employed to identify potential modulators of biological targets or cellular pathways. nih.gov Biophysical methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) could be used to validate direct binding of the compound to target proteins and determine affinity. nih.govyoutube.com The implementation of these techniques will be pivotal in accelerating the discovery of new biological functions for this class of molecules. enthought.com

Screening Technique Principle Applicability for this compound Screening
High-Throughput Screening (HTS) Rapid, automated testing of large numbers of compounds for activity against a biological target. nih.govPrimary screening of analogue libraries to identify initial "hit" compounds with desired biological activity.
High-Content Screening (HCS) Uses automated microscopy and image analysis to measure multiple phenotypic parameters in cells. nih.govFollow-up analysis of hits to understand their effects on cellular morphology and function.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates compounds based on their physicochemical properties and detects them by mass. youtube.comQuantifying the parent compound and its metabolites in biological samples for metabolic and pharmacokinetic studies.
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface to monitor binding events in real-time. youtube.comValidating direct binding of the compound to a purified target protein and determining kinetic parameters.

Innovative Synthetic Routes for Complex Analogues

While this compound serves as a precursor, future research should focus on developing innovative and efficient synthetic strategies to generate a diverse library of complex analogues. The presence of a terminal alkyne group makes it an ideal candidate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnd.edu This reaction is highly efficient, specific, and biocompatible, allowing for the easy conjugation of the core structure with a wide variety of other molecules, such as peptides, carbohydrates, or reporter tags. nih.govresearchgate.net

Furthermore, the succinimide moiety can be modified. acs.orgnih.gov Synthetic methods that allow for substitutions on the succinimide ring could lead to analogues with altered physicochemical properties and biological activities. acs.orgresearchgate.net Developing modular synthetic routes will be crucial for structure-activity relationship (SAR) studies, enabling a systematic exploration of how different structural modifications impact biological function. researchgate.net

Deepening Mechanistic Understanding of Molecular Interactions at the Atomic Level

A fundamental challenge in chemical biology is to understand how a small molecule interacts with its biological target at an atomic level. For this compound and its derivatives, a combination of computational and experimental approaches will be necessary to elucidate these interactions.

Computational methods, such as molecular docking and molecular dynamics simulations, can predict the binding poses and affinities of these compounds with target proteins. nih.govacs.orgyoutube.com These in silico approaches are valuable for generating hypotheses and guiding the design of new analogues. nih.gov Experimental techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target, offering definitive insights into the key molecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying ligand-receptor interactions directly in a cellular environment. nih.gov

Technique Information Gained Relevance to this compound
Molecular Docking Predicts the preferred orientation and binding energy of a ligand when bound to a receptor. youtube.comInitial screening of virtual libraries and hypothesis generation for potential biological targets.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-receptor complexes. nih.govUnderstanding the flexibility of the compound and its target upon binding and identifying stable interactions.
X-ray Crystallography Provides a high-resolution 3D structure of a molecule or a protein-ligand complex in its crystalline state.Definitive determination of the binding mode at the atomic level, revealing key hydrogen bonds and hydrophobic interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can determine the structure of molecules in solution and study interactions in a near-native environment. nih.govCharacterizing the conformation of the compound in solution and identifying the parts of the molecule that interact with the target.

Application of this compound as a Chemical Probe for New Biological Discoveries

The unique structure of this compound, particularly its terminal alkyne, makes it an excellent candidate for development into a chemical probe. sigmaaldrich.com Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The alkyne can serve as a bio-orthogonal handle, allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) via click chemistry after the probe has interacted with its cellular targets. nih.govsigmaaldrich.com

Such probes could be used in activity-based protein profiling (ABPP) to identify novel protein targets in complex proteomes. researchgate.net By treating cells or cell lysates with an this compound-based probe and then using click chemistry to attach a reporter tag, researchers can identify and isolate the proteins that the probe has covalently or non-covalently bound to. This approach has the potential to uncover new enzymatic activities and signaling pathways, demonstrating the value of selective chemical probes as drivers of biological inquiry. researchgate.net The development of such tools from the this compound scaffold could lead to significant new biological discoveries. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-(5-Pyrrolidinopent-3-ynyl)succinimide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling succinimide derivatives with pyrrolidine-containing alkynes. A validated approach includes:

  • Hydroamidation : Utilize transition-metal catalysts (e.g., ruthenium complexes) to couple terminal alkynes with succinimide, as demonstrated in hydroamidation reactions of 1-alkynes .
  • Solvent Selection : Use anhydrous dimethylxylene to minimize hydrolysis of intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) ensures purity. Yield optimization requires strict temperature control (e.g., 60°C) and inert atmospheres.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity and detect side products (e.g., E/Z isomerism in alkyne adducts) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm1^{-1} validate succinimide carbonyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects degradation products.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH-Dependent Hydrolysis : Susceptibility to hydrolysis increases under alkaline conditions (pH > 8). Stability assays involve incubating the compound in buffers (pH 3–9) and quantifying degradation via HPLC or LC-MS .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Store at 0–6°C in desiccated environments to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in transition-metal-mediated reactions?

Methodological Answer:

  • Mechanistic Probes : Use deuterium-labeled substrates or kinetic isotope effects (KIEs) to distinguish between radical vs. ionic pathways.
  • Catalyst Screening : Compare palladium, ruthenium, and copper catalysts in model reactions (e.g., halogenation or cross-coupling) to identify metal-specific side reactions .
  • In Situ Monitoring : Raman spectroscopy or X-ray absorption spectroscopy (XAS) tracks intermediate formation during catalysis.

Q. What computational methods predict the degradation pathways of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy barriers for hydrolysis or racemization at aspartic acid residues (if applicable). Solvent effects are modeled using implicit solvation (e.g., SCIPCM) .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to predict metabolic stability.

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Methodological Answer:

  • Chiral Catalysts : Employ chiral phosphine ligands (e.g., BINAP) with palladium to control stereochemistry during alkyne functionalization .
  • Chromatographic Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers and assign configurations via circular dichroism (CD).

Q. What analytical strategies detect trace succinimide-related impurities in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Peptide Mapping : Use trypsin digestion followed by LC-MS/MS to identify succinimide adducts at specific residues (e.g., Asp30 in antibodies) .
  • Charge Variant Analysis : Imaged capillary isoelectric focusing (icIEF) detects charge heterogeneity caused by succinimide hydrolysis .

Key Considerations

  • Safety : Handle under fume hoods; no ecological toxicity data exists, necessitating containment protocols .
  • Validation : Cross-validate synthetic routes with orthogonal techniques (e.g., XRD for crystal structure confirmation) .

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